molecular formula C22H18N2O6 B11478702 methyl 4-[8-(acetyloxy)-2-methyl-4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-5-yl]benzoate

methyl 4-[8-(acetyloxy)-2-methyl-4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-5-yl]benzoate

Cat. No.: B11478702
M. Wt: 406.4 g/mol
InChI Key: DSIACCKQFMOPAE-UHFFFAOYSA-N
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Description

METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Acetylation: The hydroxyl group on the chromeno[2,3-d]pyrimidine core is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Pharmaceuticals: Research is ongoing to develop derivatives of this compound with improved pharmacokinetic properties for drug development.

Mechanism of Action

The mechanism of action of METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE involves the inhibition of specific enzymes or proteins. The acetoxy group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[8-(HYDROXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE
  • METHYL 4-[8-(METHOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE

Uniqueness

METHYL 4-[8-(ACETYLOXY)-2-METHYL-4-OXO-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDIN-5-YL]BENZOATE is unique due to the presence of the acetoxy group, which enhances its binding affinity to target enzymes compared to its hydroxy or methoxy counterparts. This makes it a more potent inhibitor and a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 4-(8-acetyloxy-2-methyl-4-oxo-3,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)benzoate

InChI

InChI=1S/C22H18N2O6/c1-11-23-20(26)19-18(13-4-6-14(7-5-13)22(27)28-3)16-9-8-15(29-12(2)25)10-17(16)30-21(19)24-11/h4-10,18H,1-3H3,(H,23,24,26)

InChI Key

DSIACCKQFMOPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=C(C=C4)C(=O)OC)C(=O)N1

Origin of Product

United States

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